molecular formula C6H13NOS B12287250 Carbamothioic acid, methyl-, O-(1-methylpropyl) ester CAS No. 39076-39-6

Carbamothioic acid, methyl-, O-(1-methylpropyl) ester

Cat. No.: B12287250
CAS No.: 39076-39-6
M. Wt: 147.24 g/mol
InChI Key: VZSMOJOGXIVYNV-UHFFFAOYSA-N
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Description

Butan-2-yl methylaminomethanethioate, also known as methylcarbamothioic acid 1-methylpropyl ester, is a chemical compound with the molecular formula C6H13NOS and a molecular weight of 147.24 g/mol . This compound is characterized by its unique structure, which includes a butan-2-yl group attached to a methylaminomethanethioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butan-2-yl methylaminomethanethioate typically involves the reaction of butan-2-ol with methyl isothiocyanate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of butan-2-yl methylaminomethanethioate may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities .

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl methylaminomethanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

Butan-2-yl methylaminomethanethioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of butan-2-yl methylaminomethanethioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Butan-2-yl methylcarbamate
  • Butan-2-yl ethylaminomethanethioate
  • Butan-2-yl propylaminomethanethioate

Uniqueness

Butan-2-yl methylaminomethanethioate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and interactions with biological targets .

Properties

CAS No.

39076-39-6

Molecular Formula

C6H13NOS

Molecular Weight

147.24 g/mol

IUPAC Name

O-butan-2-yl N-methylcarbamothioate

InChI

InChI=1S/C6H13NOS/c1-4-5(2)8-6(9)7-3/h5H,4H2,1-3H3,(H,7,9)

InChI Key

VZSMOJOGXIVYNV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=S)NC

Origin of Product

United States

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